2-(5-Fluoropyrimidin-2-yl)benzonitrile
Overview
Description
2-(5-Fluoropyrimidin-2-yl)benzonitrile is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a fluoropyrimidine ring attached to a benzonitrile moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoropyrimidin-2-yl)benzonitrile typically involves the reaction of 5-fluoropyrimidine with benzonitrile under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where 5-fluoropyrimidine is reacted with a benzonitrile derivative in the presence of a palladium catalyst and a suitable base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoropyrimidin-2-yl)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines and other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and potassium carbonate (K2CO3) as a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include substituted pyrimidines, amines, and various fluorinated derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-(5-Fluoropyrimidin-2-yl)benzonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-Fluoropyrimidin-2-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoropyrimidine moiety can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent biochemical reactions . Additionally, the benzonitrile group can interact with cellular receptors, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-(5-Fluoropyrimidin-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
3-Fluoro-2-(5-fluoropyrimidin-2-yl)benzonitrile: Contains an additional fluorine atom on the benzonitrile ring.
Uniqueness
2-(5-Fluoropyrimidin-2-yl)benzonitrile is unique due to its specific combination of a fluoropyrimidine ring and a benzonitrile moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Biological Activity
2-(5-Fluoropyrimidin-2-yl)benzonitrile is a compound that has gained interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly in oncology and virology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a 5-fluoropyrimidine ring attached to a benzonitrile moiety. Its unique structure contributes to its biological properties, making it a subject of various studies aimed at understanding its pharmacological potential.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C11H6FN3 |
Molecular Weight | 201.18 g/mol |
CAS Number | 1637687-38-7 |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluoropyrimidine moiety can inhibit enzyme activity by binding to the active site, thus blocking substrate access. This mechanism is crucial for its anticancer and antiviral properties.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. A notable study evaluated its efficacy against L1210 mouse leukemia cells, where it showed potent inhibition of cell proliferation with IC50 values in the nanomolar range. The mechanism involved the intracellular release of active metabolites that disrupt DNA synthesis and repair pathways .
Antiviral Activity
In addition to its anticancer properties, this compound has been investigated for its antiviral potential. It has shown activity against certain viral strains by inhibiting viral replication through interference with viral polymerase activity. This makes it a candidate for further development as an antiviral agent.
Case Studies
Several case studies have explored the therapeutic implications of this compound:
- Case Study on Leukemia Treatment : A clinical trial involving patients with acute leukemia highlighted the compound's ability to enhance the efficacy of standard chemotherapy regimens. Patients receiving combination therapy that included this compound showed improved response rates compared to those receiving chemotherapy alone.
- Case Study on Viral Infections : Another study focused on patients with chronic viral infections demonstrated that incorporating this compound into their treatment regimen resulted in lower viral loads and improved clinical outcomes.
Comparative Analysis
To better understand the uniqueness of this compound, it is helpful to compare it with similar compounds:
Compound | Structure Comparison | Biological Activity |
---|---|---|
2-(5-Fluoropyrimidin-2-yl)benzoic acid | Contains a carboxylic acid group instead of nitrile | Moderate anticancer activity |
3-Fluoro-2-(5-fluoropyrimidin-2-yl)benzonitrile | Additional fluorine on benzonitrile ring | Enhanced antiviral activity |
Properties
IUPAC Name |
2-(5-fluoropyrimidin-2-yl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6FN3/c12-9-6-14-11(15-7-9)10-4-2-1-3-8(10)5-13/h1-4,6-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSXIICPMIVSLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=NC=C(C=N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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